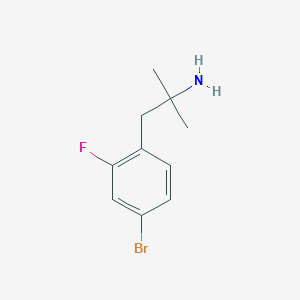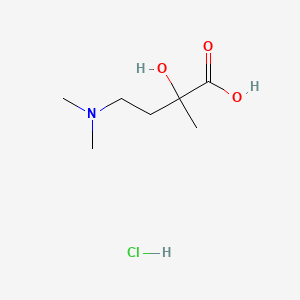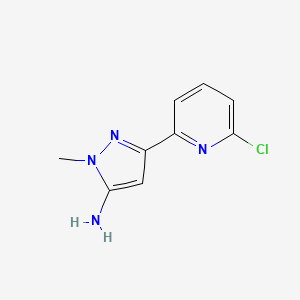
3-(6-Chloropyridin-2-yl)-1-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloropyridinyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Chloropyridinyl Group: The chloropyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the chloropyridine with the pyrazole ring in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can be performed on the chloropyridinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the chloropyridinyl group.
Substitution: Substituted derivatives at the chloropyridinyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Industry:
Agriculture: It can be used in the development of agrochemicals.
Electronics: The compound can be used in the fabrication of electronic materials.
Wirkmechanismus
The mechanism of action of 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
- 3-Chlorophenyl-1-methyl-1H-pyrazol-5-amine
- 6-Chloropyridin-2-yl-1-methyl-1H-pyrazol-5-amine
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring or the pyridine ring can significantly alter the compound’s properties.
- Unique Properties: 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H9ClN4 |
|---|---|
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
5-(6-chloropyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)5-7(13-14)6-3-2-4-8(10)12-6/h2-5H,11H2,1H3 |
InChI-Schlüssel |
OIVQVOAEMQVKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=NC(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



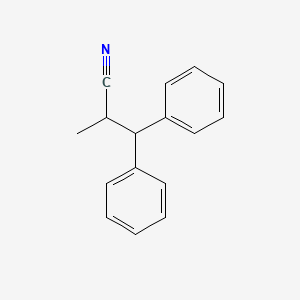


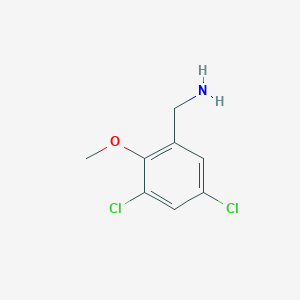
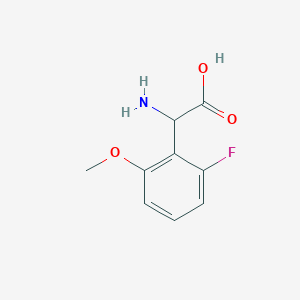



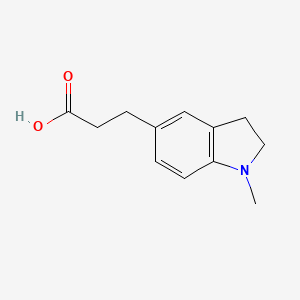
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
